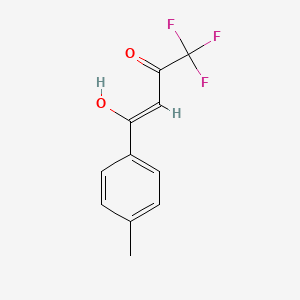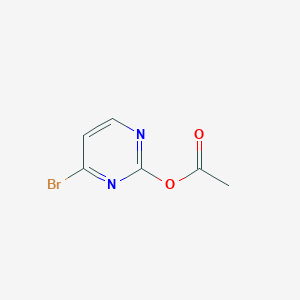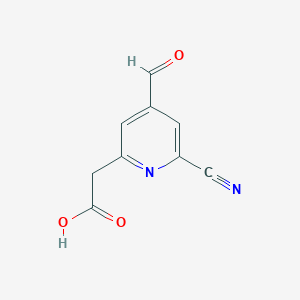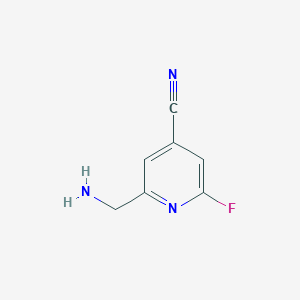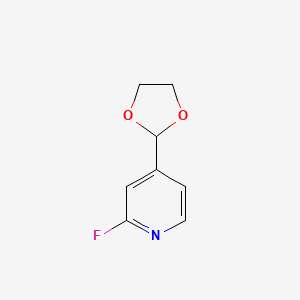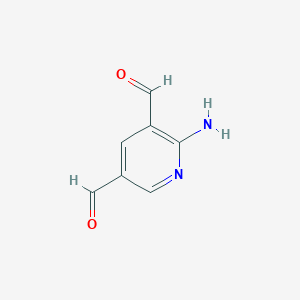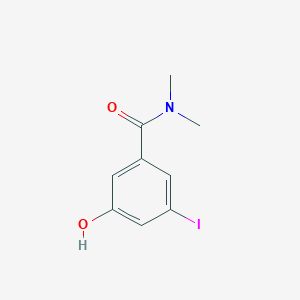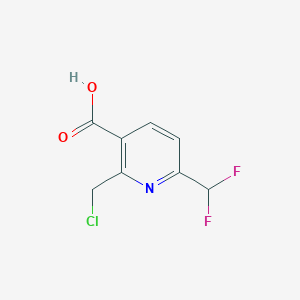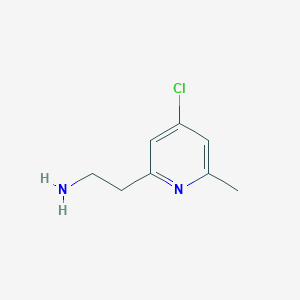![molecular formula C9H12ClN3O2 B14856257 2-[4-Chloro-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine CAS No. 944905-28-6](/img/structure/B14856257.png)
2-[4-Chloro-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Chloro-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine is a chemical compound with the molecular formula C9H12ClN3O2 and a molecular weight of 229.66 g/mol . . This compound is part of the pyrimidine family, which is known for its wide range of pharmacological activities.
Preparation Methods
The synthesis of 2-[4-Chloro-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine involves several steps. One common method includes the copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles, which provides 2,4,6-trisubstituted pyrimidines in good yields . This reaction is known for its synthetic simplicity, good functional group tolerance, and gram-scale applicability .
Chemical Reactions Analysis
2-[4-Chloro-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-Chloro-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-Chloro-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This inhibition leads to a reduction in inflammation and other related biological processes.
Comparison with Similar Compounds
2-[4-Chloro-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine can be compared with other pyrimidine derivatives, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have been studied for their anti-fibrotic activities and have shown better results than some existing drugs.
4-Chloro-5-(trifluoromethyl)pyrimidine derivatives: Known for their anti-inflammatory activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and pathways, leading to its diverse pharmacological activities.
Properties
CAS No. |
944905-28-6 |
|---|---|
Molecular Formula |
C9H12ClN3O2 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
ethyl 2-(2-aminoethyl)-4-chloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12ClN3O2/c1-2-15-9(14)6-5-12-7(3-4-11)13-8(6)10/h5H,2-4,11H2,1H3 |
InChI Key |
COPRSZJXTZMFAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


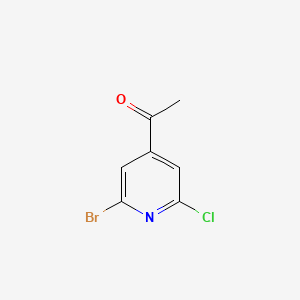
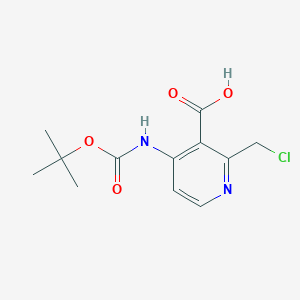
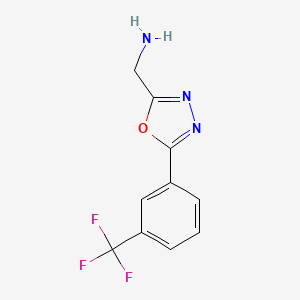
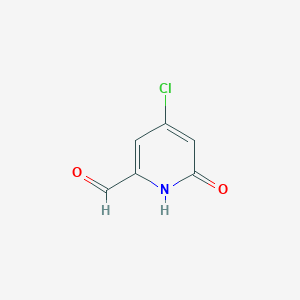
![(2S,3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-[[(2R,3S,4R,5R,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14856195.png)
